molecular formula C9H9NOS B12067139 1-Methoxy-2-(thiocyanatomethyl)benzene

1-Methoxy-2-(thiocyanatomethyl)benzene

Cat. No.: B12067139
M. Wt: 179.24 g/mol
InChI Key: QIOOULAGUWBDJV-UHFFFAOYSA-N
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Description

1-Methoxy-2-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where a methoxy group (-OCH3) and a thiocyanatomethyl group (-CH2SCN) are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(thiocyanatomethyl)benzene typically involves the reaction of 1-methoxy-2-(bromomethyl)benzene with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The bromomethyl group is substituted by the thiocyanate group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(thiocyanatomethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The thiocyanate group can be reduced to form thiol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives, such as 1-methoxy-2-(sulfonylmethyl)benzene.

    Reduction: Thiol derivatives, such as 1-methoxy-2-(thiolmethyl)benzene.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-(thiocyanatomethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a thiocyanatomethyl group.

    1-Methoxy-2-methylbenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    1-Methoxy-2-(chloromethyl)benzene: Contains a chloromethyl group, which can undergo different substitution reactions compared to the thiocyanatomethyl group.

Uniqueness

1-Methoxy-2-(thiocyanatomethyl)benzene is unique due to the presence of both methoxy and thiocyanatomethyl groups, which confer distinct chemical reactivity and potential applications. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound valuable in synthetic chemistry and research.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-methoxyphenyl)methyl thiocyanate

InChI

InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6H2,1H3

InChI Key

QIOOULAGUWBDJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSC#N

Origin of Product

United States

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